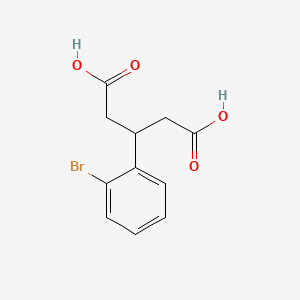

3-(2-Bromophenyl)pentanedioic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(2-Bromophenyl)pentanedioic acid” is a chemical compound . It is a derivative of pentanedioic acid, also known as glutaric acid, with a bromophenyl group attached to the third carbon atom .

Molecular Structure Analysis

The molecular structure of “3-(2-Bromophenyl)pentanedioic acid” is characterized by a bromophenyl group attached to a pentanedioic acid. The exact structure can be represented by the InChI code: 1S/C11H11BrO4/c12-9-3-1-7(2-4-9)8(5-10(13)14)6-11(15)16/h1-4,8H,5-6H2,(H,13,14)(H,15,16) .Applications De Recherche Scientifique

Drug Design and Development

3-(2-Bromophenyl)pentanedioic acid: can serve as a precursor in the synthesis of novel drug compounds. Its structure allows for the introduction of bromine into pharmaceuticals, which can enhance the pharmacokinetic properties of drugs, such as their metabolic stability and membrane permeability .

Mechanism-Based Therapies

The compound’s bromophenyl moiety can act as a phenyl mimetic, which is useful in the design of mechanism-based therapies. It can be incorporated into carborane-containing drugs, which are explored for their potential in treating diseases that require precise molecular interactions .

Boron Neutron Capture Therapy (BNCT)

As a boron-rich compound, 3-(2-Bromophenyl)pentanedioic acid could be investigated for its suitability as a boron carrier in BNCT, a targeted cancer treatment that relies on the capture of neutrons by boron-10 to produce cytotoxic radiation .

Lipoxygenase Inhibitors

The bromophenyl group can mimic the phenyl group in lipoxygenase inhibitors. These inhibitors are important in the treatment of inflammatory diseases, and the compound could be a key ingredient in the development of new anti-inflammatory drugs .

Bioorganometallic Chemistry

In bioorganometallic chemistry, 3-(2-Bromophenyl)pentanedioic acid can be used to create metallacarborane complexes. These complexes have medicinal applications, including as enzyme inhibitors or anticancer agents .

Receptor Ligand Design

The structural features of 3-(2-Bromophenyl)pentanedioic acid make it a candidate for the design of novel receptor ligands. These ligands can be used to modulate receptor activity, which is crucial in the development of drugs targeting neurological disorders and other conditions .

Propriétés

IUPAC Name |

3-(2-bromophenyl)pentanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO4/c12-9-4-2-1-3-8(9)7(5-10(13)14)6-11(15)16/h1-4,7H,5-6H2,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVIDNIAPUGGGFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CC(=O)O)CC(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70735716 |

Source

|

| Record name | 3-(2-Bromophenyl)pentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Bromophenyl)pentanedioic acid | |

CAS RN |

104115-67-5 |

Source

|

| Record name | 3-(2-Bromophenyl)pentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decane](/img/structure/B1375258.png)

![tert-Butyl (1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)carbamate](/img/structure/B1375261.png)

![[1-(Cyanomethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B1375276.png)